molecular formula C23H19FN2O B14041568 (5-Fluoro-1-trityl-1H-imidazol-4-yl)-methanol

(5-Fluoro-1-trityl-1H-imidazol-4-yl)-methanol

Cat. No.: B14041568
M. Wt: 358.4 g/mol
InChI Key: XVKZCUJFTHOHIZ-UHFFFAOYSA-N
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Description

(5-Fluoro-1-trityl-1H-imidazol-4-yl)-methanol is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a fluorine atom and a trityl group in the molecule may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1-trityl-1H-imidazol-4-yl)-methanol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate precursors such as glyoxal, ammonia, and formaldehyde.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the trityl group: The trityl group can be introduced via a tritylation reaction using trityl chloride and a base such as pyridine.

    Reduction to methanol: The final step may involve the reduction of an intermediate to yield the methanol derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-1-trityl-1H-imidazol-4-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of (5-Fluoro-1-trityl-1H-imidazol-4-yl)-aldehyde or (5-Fluoro-1-trityl-1H-imidazol-4-yl)-carboxylic acid.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Fluoro-1-trityl-1H-imidazol-4-yl)-methanol may involve interactions with specific molecular targets such as enzymes or receptors. The fluorine atom and trityl group can influence the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (5-Fluoro-1H-imidazol-4-yl)-methanol: Lacks the trityl group.

    (1-Trityl-1H-imidazol-4-yl)-methanol: Lacks the fluorine atom.

    (5-Chloro-1-trityl-1H-imidazol-4-yl)-methanol: Contains a chlorine atom instead of fluorine.

Uniqueness

(5-Fluoro-1-trityl-1H-imidazol-4-yl)-methanol is unique due to the presence of both the fluorine atom and the trityl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H19FN2O

Molecular Weight

358.4 g/mol

IUPAC Name

(5-fluoro-1-tritylimidazol-4-yl)methanol

InChI

InChI=1S/C23H19FN2O/c24-22-21(16-27)25-17-26(22)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17,27H,16H2

InChI Key

XVKZCUJFTHOHIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=C4F)CO

Origin of Product

United States

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